1-(2-Thienylcarbonyl)-3-piperidinamine is a chemical compound characterized by the molecular formula . It contains a piperidine ring substituted with a thienylcarbonyl group at the first position and an amine group at the third position. This compound is classified as a nitrogen-containing heterocycle, specifically a piperidine derivative, which is notable for its potential biological activities.
The compound is derived from piperidine, a six-membered ring containing one nitrogen atom. The thienylcarbonyl moiety indicates the presence of a thiophene ring (a five-membered aromatic ring containing sulfur) attached via a carbonyl group. This structural combination positions 1-(2-Thienylcarbonyl)-3-piperidinamine within the broader category of heterocyclic compounds, which are significant in medicinal chemistry due to their diverse pharmacological properties .
Synthesis of 1-(2-Thienylcarbonyl)-3-piperidinamine typically involves the reaction of piperidine derivatives with thienylcarbonyl reagents. One common method includes:
This method has been documented in various studies focusing on heterocyclic synthesis .
1-(2-Thienylcarbonyl)-3-piperidinamine can participate in various chemical reactions typical for amines and carbonyl compounds, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or create derivatives for further study .
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds like 1-(2-Thienylcarbonyl)-3-piperidinamine .
1-(2-Thienylcarbonyl)-3-piperidinamine has potential applications in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals targeting neurological disorders. Its structural similarity to known acetylcholinesterase inhibitors suggests it could be explored for treating conditions like Alzheimer's disease. Additionally, due to its heterocyclic nature, it may find uses in synthesizing more complex molecules in organic synthesis .
1-(2-Thienylcarbonyl)-3-piperidinamine represents a strategically designed hybrid molecule combining a thiophene-based carbonyl unit with a 3-aminopiperidine scaffold. This architecture merges the bioactive properties of heterocyclic thiophenes—notably their electron-rich aromatic system facilitating π-stacking interactions—with the conformational flexibility and basic nitrogen functionality of the piperidine ring. Piperidine ranks among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, present in over 70 commercialized therapeutics spanning central nervous system (CNS) modulators, anticoagulants, antihistamines, and anticancer agents [4] [5]. The deliberate fusion of these pharmacophores aims to yield novel compounds with enhanced binding affinity, selectivity, and pharmacokinetic profiles compared to their parent structures. Such hybridization strategies have proven valuable in addressing complex diseases requiring multi-target engagement [3] [9].
Thienylcarbonyl-piperidine hybrids constitute an emerging class of bioactive compounds with diverse therapeutic applications. The thienyl carbonyl moiety contributes distinct advantages:
When integrated with the piperidine scaffold—a cornerstone in CNS drug discovery—these hybrids demonstrate enhanced interactions with neuronal receptors and transporters. Notably, piperidine-based nocaine/modafinil hybrids incorporating thiophene elements exhibit subnanomolar potency at monoamine transporters (DAT, NET, SERT). For instance, compound 16e (Table 1) displayed Ki values of 1.0 ± 0.2 nM (DAT), 1.1 ± 0.4 nM (SERT), and 0.8 ± 0.1 nM (NET), significantly outperforming reference drugs like cocaine [1] [7]. This potency arises from synergistic interactions: the piperidine nitrogen facilitates salt bridge formation with aspartate/glutamate residues, while the thienyl carbonyl engages in hydrogen bonding and hydrophobic contacts within transporter binding pockets [1].
Table 1: Pharmacological Profile of Selected Piperidine-Thiophene Hybrids
Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Therapeutic Target |
---|---|---|---|---|
Cocaine | 423 ± 147 | 108 ± 3.5 | 155 ± 0.4 | DAT/NET inhibitor |
Modafinil | 3800 | >10000 | >10000 | DAT inhibitor |
(+)-CPCA | 233 ± 62 | 252 ± 43 | 8490 ± 1430 | DAT/NET inhibitor |
16e | 1.0 ± 0.2 | 0.8 ± 0.1 | 1.1 ± 0.4 | Triple uptake inhibitor |
17b | 55 ± 8 | 12 ± 1 | 1795 ± 67 | NET/DAT inhibitor |
Data compiled from piperidine-based hybrid ligand studies [1]
Beyond CNS targets, these hybrids show promise in oncology and antiviral therapy. Molecular modeling suggests the 1-(2-thienylcarbonyl)-3-piperidinamine scaffold can intercalate DNA or inhibit tubulin polymerization, mechanisms critical in anticancer drug design [4]. Additionally, its structural similarity to HIV integrase inhibitors like those disclosed in patent US20070124152A1 indicates potential retroviral applications [8].
The investigation of 1-(2-thienylcarbonyl)-3-piperidinamine is driven by three compelling rationales:
Table 2: Therapeutic Areas Supported by Piperidine-Thiophene Scaffolds
Therapeutic Area | Molecular Targets | Biological Effects | Representative Hybrid Analogs |
---|---|---|---|
CNS Disorders | DAT, NET, SERT | Neurotransmitter reuptake inhibition | Nocaine-modafinil hybrids [1] |
Oncology | Tubulin, HSP70, DNA topoisomerase | Apoptosis induction, cell cycle arrest | Diphenyl(piperidin-4-yl)methanols [4] |
Infectious Diseases | HIV integrase, viral proteases | Viral replication inhibition | Quinoline-piperidine ethers [8] |
Inflammation | COX-2, cytokine receptors | Reduction of prostaglandin synthesis | Phenolic amide-piperidine conjugates [4] |
Retrosynthetic analysis (Figure 1) reveals efficient routes to this scaffold:
Retrosynthetic Pathway: Target: 1-(2-Thienylcarbonyl)-3-piperidinamine Step 1: Disconnection of amide bond ← 2-Thiophenecarboxylic acid + 3-Aminopiperidine Step 2: 3-Aminopiperidine synthesis options: a) Reduction of 3-cyanopyridine b) Gabriel synthesis from 3-piperidinol c) Ring closure of 1,5-dihalopentanes with ammonia
Figure 1: Retrosynthetic disconnection strategy for 1-(2-thienylcarbonyl)-3-piperidinamine [6] [8]
Coupling typically employs activators like EDCI/HOBt or DCC in aprotic solvents (DMF, CH₂Cl₂), yielding the target amide in >75% purity [6]. The commercial availability of enantiomerically pure 3-aminopiperidines (e.g., (R)- and (S)- isomers) further enables chiral derivative synthesis critical for selective target engagement [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9